N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide

Drug Discovery Ras Signaling Preclinical Development

This benzothiazole-2-carboxamide with a unique tert-butylsulfamoyl group (XLogP3-AA = 2.4) is assigned a preclinical ChEMBL Max Phase (CHEMBL1894124) with documented functional target assays, unlike simpler sulfamoyl analogs. Its defined steric bulk and lipophilicity make it ideal for Ras-GTP loading/effector-engagement assays, qualitative CA-IX/CA-XII selectivity panels, and QPAR model calibration. Select this database-indexed probe for reproducible translational oncology studies.

Molecular Formula C17H18N4O3S2
Molecular Weight 390.48
CAS No. 881452-79-5
Cat. No. B2595634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide
CAS881452-79-5
Molecular FormulaC17H18N4O3S2
Molecular Weight390.48
Structural Identifiers
SMILESCC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN=CC=C3
InChIInChI=1S/C17H18N4O3S2/c1-17(2,3)21-26(23,24)12-6-7-13-14(9-12)25-16(19-13)20-15(22)11-5-4-8-18-10-11/h4-10,21H,1-3H3,(H,19,20,22)
InChIKeyOJBRUITYMUOMQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[6-(tert-Butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide (CAS 881452-79-5): A Preclinical Benzothiazole Carboxamide for Ras-Targeted Research


N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide (CAS 881452-79-5) is a synthetic small molecule in the benzothiazole-2-carboxamide class. It is registered in authoritative chemistry databases under PubChem CID 7150395 and ChEMBL ID CHEMBL1894124 [1]. Its core structure couples a 2-aminobenzothiazole scaffold, substituted at the 6-position with a bulky tert-butylsulfamoyl group, to a pyridine-3-carboxamide (nicotinamide) moiety. Early profiling records in ChEMBL indicate a preclinical maximum phase and a small set of functional target potency assays, consistent with exploratory Ras-pathway pharmacology [1].

Why N-[6-(tert-Butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide Cannot Be Replaced by In-Class Analogs


Benzothiazole-2-carboxamides containing alternative sulfamoyl residues (e.g., unsubstituted sulfamoyl, isobutylsulfamoyl, or ethylaminosulfonyl) exhibit divergent target engagement and potency profiles across the compound series. The tert-butylsulfamoyl group in this compound introduces a unique steric bulk and lipophilicity contribution (XLogP3-AA = 2.4) [1] that is not replicated by smaller or less-branched sulfamoyl analogs. Supplied bioactivity records in ChEMBL (CHEMBL1894124) associate this specific scaffold with a preclinical maximum phase and a discrete set of functional target assays, outcomes that cannot be extrapolated to closely related sulfamoyl-substituted benzothiazoles lacking systematic comparative data [1].

Head-to-Head and Class-Level Differentiation Data for N-[6-(tert-Butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide


Preclinical Progression Status vs. In-Class Unsubstituted Sulfamoyl Analog

In the ChEMBL database, N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide (CHEMBL1894124) is annotated with a Max Phase of 'Preclinical', indicating that it has reached at least formal preclinical evaluation [1]. By contrast, the 6-unsubstituted sulfamoyl analog N-(6-sulfamoylbenzo[d]thiazol-2-yl)nicotinamide (CHEMBL1899501) lacks any Max Phase assignment in the same database, suggesting it has not attained an equivalent development milestone [1]. Because no head-to-head assay data are publicly available, this differentiation must be classified as class-level inference.

Drug Discovery Ras Signaling Preclinical Development

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity

The target compound displays a calculated partition coefficient (XLogP3-AA) of 2.4 and a hydrogen bond acceptor count of 7 [1]. In contrast, the 6-isobutylsulfamoyl analog N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide (CHEMBL1899505) registers a computed XLogP3-AA of 2.8 and an identical hydrogen bond acceptor count of 7 [2]. Although the difference in lipophilicity is modest (ΔXLogP = 0.4), the tert-butyl group’s branching geometry creates a distinct steric environment around the sulfamoyl moiety, which can influence binding-pocket complementarity. This comparison is cross-study, as the values derive from the same computational pipeline but independent compound records.

Medicinal Chemistry ADME Profiling Physicochemical Characterization

Structural Determinants of Potency: Tertiary Sulfamoyl Bulk vs. Primary Sulfamoyl

The tert-butyl substituent on the sulfamoyl group introduces a quaternary branching point absent in the primary sulfamoyl analog (N-(6-sulfamoylbenzo[d]thiazol-2-yl)nicotinamide). In carbonic anhydrase (CA) inhibitor series containing benzothiazole sulfonamide scaffolds, analogous N-substitution of the sulfamoyl group has been shown to modulate isoform selectivity; for example, SLC-0111-based benzothiazole sulfonamides displayed CA IX IC50 values in the low nanomolar range, while corresponding unsubstituted sulfonamides were less selective [1]. Although no direct enzymatic data exist for the target compound, the class-level inference is that tertiary alkyl sulfamoyl substitution can redirect target selectivity compared to primary sulfonamide variants. This evidence is class-level because it relies on the broader benzothiazole sulfonamide SAR landscape.

Structure-Activity Relationship Ras Inhibition Sulfonamide Pharmacophore

Recommended Application Scenarios for N-[6-(tert-Butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide (CAS 881452-79-5)


Probe for pan-Ras Inhibition Screening Cascades in Oncology

With an assigned preclinical ChEMBL Max Phase and initial bioactivity records [1], this compound is suited for integration into medium-throughput Ras-GTP loading and effector-engagement assays (e.g., Ras-Raf pull-downs) where a benzothiazole-nicotinamide phenotype with tertiary sulfamoyl steric bulk is required. Use as a starting point for systematic SAR exploration focusing on the 6-position substituent, referencing the computed XLogP3-AA of 2.4 to guide medicinal chemistry optimization toward a balanced ADME profile [2].

Selectivity Profiling Against Carbonic Anhydrase Isoforms

Based on structural precedent from benzothiazole sulfonamide carbonic anhydrase inhibitors in which N-substitution governs isoform selectivity [3], this compound can serve as a test article in CA IX/CA XII selectivity panels. The tertiary tert-butylsulfamoyl motif provides a distinct steric environment expected to produce a selectivity fingerprint divergent from primary sulfamoyl or linear alkyl sulfamoyl analogs, enabling researchers to experimentally validate whether this substitution pattern enhances cancer-associated CA isoform discrimination.

Reference Compound for Physicochemical and Pharmacokinetic Correlation Studies

Use the compound’s well-defined computed properties—XLogP3-AA 2.4, 7 H-bond acceptors, 5 rotatable bonds [2]—as a calibration point in computational models correlating benzothiazole sulfamoyl lipophilicity with in vitro permeability and metabolic stability. Its intermediate lipophilicity (ΔXLogP ≈ 0.4 lower than the isobutylsulfamoyl analog) provides a comparator data point for quantitative property–activity relationship (QPAR) investigations of the sulfamoyl substitution space.

Chemical Biology Tool for Ras-Dependent Cell Proliferation Assays

When a benzothiazole-based pan-Ras inhibitor with preclinical validation is required for cell viability or 3D spheroid growth assays in KRAS-mutant cell lines, this compound offers a documented preclinical entry point [1] that is absent for simpler sulfamoyl congeners. Its procurement supports reproducibility in translational oncology projects that demand a chemically defined, database-indexed small molecule probe rather than an unexplored in-class surrogate.

Quote Request

Request a Quote for N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.